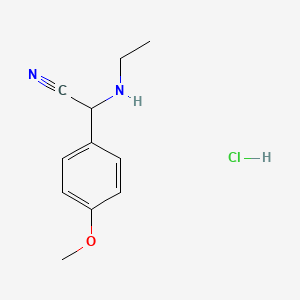
2-甲基喹啉-6-羧酰胺
描述
2-Methylquinoline-6-carboxamide is a chemical compound with the molecular formula C11H10N2O . It is used in the field of life sciences as a chemical building block .
Synthesis Analysis
The synthesis of 2-Methylquinoline-6-carboxamide and its derivatives has been reported in various studies . For instance, a series of 2-amino and 2-methoxy quinoline-6-carboxamide derivatives have been synthesized and their metabotropic glutamate receptor type 1 (mGluR1) antagonistic activities were evaluated in a functional cell-based assay .Molecular Structure Analysis
The molecular structure of 2-Methylquinoline-6-carboxamide consists of a quinoline ring, which is a heterocyclic aromatic compound with a benzene ring fused with a pyridine moiety .Chemical Reactions Analysis
Quinoline and its derivatives, including 2-Methylquinoline-6-carboxamide, have been synthesized using various protocols such as Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach . These methods involve transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions .Physical and Chemical Properties Analysis
2-Methylquinoline-6-carboxamide is a solid substance with a molecular weight of 186.213 . More detailed physical and chemical properties were not found in the search results.科学研究应用
酶抑制和药物设计
2-甲基喹啉-6-羧酰胺以其在药物设计中的作用而闻名,特别是作为一种聚(腺苷二磷酸核糖)聚合酶-1(PARP-1)抑制剂。喹啉-8-羧酰胺的设计和合成,这是与2-甲基喹啉-6-羧酰胺相关的一类化合物,已经证明了分子内氢键在维持所需药效固定构象中的重要性。这些化合物在抑制人重组PARP-1活性方面表现出显著的效力,表明它们在各种医学状况中具有治疗潜力 (Lord, Mahon, Lloyd, & Threadgill, 2009)。
细胞毒活性
对带有羧酰胺侧链的苯并咪唑并[2,1-a]异喹啉类化合物的研究,与2-甲基喹啉-6-羧酰胺密切相关,揭示了这些化合物在各种细胞系中的细胞毒性。特别是,在特定位置带有羧酰胺侧链的化合物已经表现出合理的细胞毒性,暗示了在癌症治疗中的潜在应用 (Deady, Rodemann, Finlay, Baguley, & Denny, 2000)。
放射配体开发
对2-甲基喹啉-6-羧酰胺衍生物进行的研究,探讨了它们作为外周苯二氮卓啉受体的正电子发射断层扫描(PET)可视化的潜力。这些研究突出了它们对外周苯二氮卓啉受体的高特异性结合,展示了这些化合物在医学成像中的诊断潜力 (Matarrese et al., 2001)。
抗菌和抗真菌活性
合成新型喹啉羧酰胺衍生物并随后对各种微生物进行测试已经揭示了它们的抗菌和抗真菌特性。这表明了2-甲基喹啉-6-羧酰胺及其衍生物在开发新的抗微生物药物中的潜在用途 (Shivaraj, Naveen, Vijayakumar, & Kumar, 2013)。
分子开关特性
对与2-甲基喹啉-6-羧酰胺相关的7-羟基喹啉化合物的分子开关特性进行的理论研究揭示了特征性的开关特性。这些化合物在分子开关的发展中表现出潜力,这对于分子电子学和光子学的进步至关重要 (Csehi, Halász, & Vibók, 2014)。
作用机制
Target of Action
Quinoline derivatives have been reported to have a wide range of biological and pharmaceutical activities .
Mode of Action
Quinoline derivatives are known to interact with their targets, leading to various changes .
Biochemical Pathways
Quinoline derivatives are known to influence a variety of biological and pharmaceutical activities .
Result of Action
It’s worth noting that quinoline derivatives have been associated with a range of biological and pharmaceutical activities .
安全和危害
未来方向
Quinoline and its derivatives, including 2-Methylquinoline-6-carboxamide, have versatile applications in the fields of industrial and synthetic organic chemistry . They play a major role in medicinal chemistry, with numerous articles reporting syntheses of the main scaffold and its functionalization for biological and pharmaceutical activities . Future research may focus on synthesizing new structural prototypes with more effective antimalarial, antimicrobial, and anticancer activity .
生化分析
Biochemical Properties
2-Methylquinoline-6-carboxamide plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit the activity of Pim-1 kinase, a protein kinase involved in cell survival and proliferation . This inhibition is achieved through binding interactions with the active site of the enzyme, leading to a decrease in its activity. Additionally, 2-Methylquinoline-6-carboxamide interacts with apoptotic proteins such as Bcl-2 and BAX, promoting apoptosis in cancer cells .
Cellular Effects
The effects of 2-Methylquinoline-6-carboxamide on cellular processes are profound. It has been observed to induce apoptosis in various cancer cell lines, including MCF-7, CACO, HepG-2, and HCT-116 . This induction of apoptosis is mediated through the up-regulation of pro-apoptotic proteins like BAX and Caspase-3 and the down-regulation of anti-apoptotic proteins like Bcl-2 . Furthermore, 2-Methylquinoline-6-carboxamide influences cell signaling pathways, particularly those involved in cell proliferation and survival, thereby affecting gene expression and cellular metabolism.
Molecular Mechanism
At the molecular level, 2-Methylquinoline-6-carboxamide exerts its effects through several mechanisms. It binds to the active sites of enzymes such as Pim-1 kinase, inhibiting their activity . This binding interaction is facilitated by the carboxamide group, which forms hydrogen bonds with the enzyme’s active site residues. Additionally, 2-Methylquinoline-6-carboxamide modulates gene expression by influencing transcription factors and signaling pathways involved in apoptosis and cell proliferation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Methylquinoline-6-carboxamide have been studied over time to understand its stability and long-term impact on cellular function. It has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term studies have shown that continuous exposure to 2-Methylquinoline-6-carboxamide can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells .
Dosage Effects in Animal Models
The effects of 2-Methylquinoline-6-carboxamide vary with different dosages in animal models. At lower doses, it has been observed to inhibit tumor growth without causing significant toxicity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been reported . These findings highlight the importance of optimizing the dosage to achieve therapeutic efficacy while minimizing adverse effects.
Metabolic Pathways
2-Methylquinoline-6-carboxamide is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . Enzymes such as cytochrome P450 play a crucial role in its metabolism, leading to the formation of various metabolites . These metabolites can further interact with other biomolecules, influencing metabolic flux and metabolite levels in the body.
Transport and Distribution
The transport and distribution of 2-Methylquinoline-6-carboxamide within cells and tissues are facilitated by specific transporters and binding proteins. It is known to interact with membrane transporters that mediate its uptake into cells. Once inside the cells, it can bind to intracellular proteins, influencing its localization and accumulation in specific cellular compartments.
Subcellular Localization
2-Methylquinoline-6-carboxamide is localized in various subcellular compartments, including the cytoplasm and nucleus . Its subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific organelles. For instance, it can be transported to the nucleus, where it interacts with nuclear proteins and influences gene expression .
属性
IUPAC Name |
2-methylquinoline-6-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O/c1-7-2-3-8-6-9(11(12)14)4-5-10(8)13-7/h2-6H,1H3,(H2,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMOAWYNLJWFXOH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)C=C(C=C2)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![methyl (2S)-3-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)-2-acetamidopropanoate](/img/structure/B1407104.png)
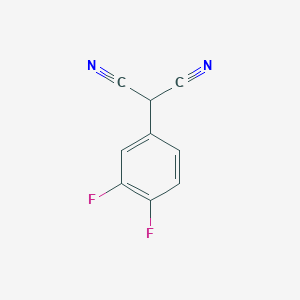
![Ethyl 2-[[cyano-(3,4-dichlorophenyl)methyl]amino]acetate hydrochloride](/img/structure/B1407107.png)
![Ethyl 1-[(4-chlorophenyl)-cyano-methyl]piperidine-4-carboxylate hydrochloride](/img/structure/B1407109.png)
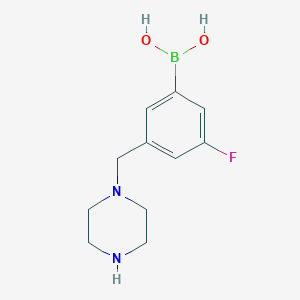

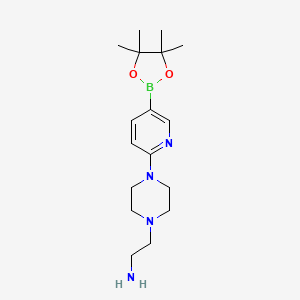

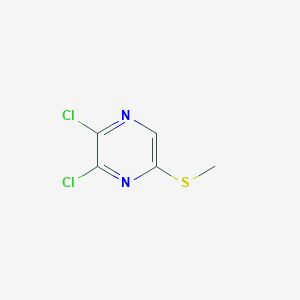
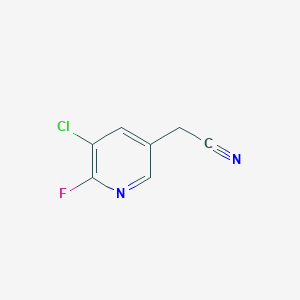
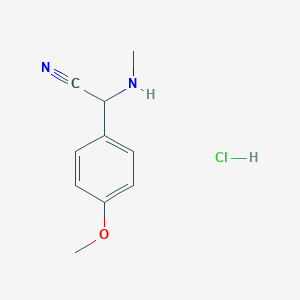
![Ethyl 3-amino-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxylate](/img/structure/B1407122.png)

